

# spectroscopic data for 3-methoxybut-1-ene (NMR, IR, Mass Spec)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Methoxybut-1-ene

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## Spectroscopic Data for 3-methoxybut-1-ene: A Technical Guide

This guide provides a detailed overview of the spectroscopic data for **3-methoxybut-1-ene**, targeting researchers, scientists, and professionals in drug development. It covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of publicly accessible, complete experimental spectra for **3-methoxybut-1-ene**, this guide presents a combination of predicted data, data from analogous compounds, and general experimental protocols.

## Chemical Structure and Properties

IUPAC Name: **3-methoxybut-1-ene** Molecular Formula: C<sub>5</sub>H<sub>10</sub>O Molecular Weight: 86.13 g/mol CAS Number: 17351-24-5

## Spectroscopic Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR):

As of late 2025, a publicly available, experimentally verified <sup>1</sup>H NMR spectrum for **3-methoxybut-1-ene** is not readily accessible. However, based on the structure, a predicted spectrum would show signals in the following regions:

- ~5.0-6.0 ppm: A multiplet corresponding to the vinyl protons ( $-\text{CH}=\text{CH}_2$ ).
- ~3.5-4.0 ppm: A multiplet for the proton on the carbon bearing the methoxy group ( $-\text{CH}(\text{OCH}_3)-$ ).
- ~3.3 ppm: A singlet for the methoxy group protons ( $-\text{OCH}_3$ ).
- ~1.2 ppm: A doublet for the terminal methyl group protons ( $-\text{CH}_3$ ).

$^{13}\text{C}$  NMR (Carbon NMR):

Similarly, a complete, experimentally verified  $^{13}\text{C}$  NMR spectrum is not readily found in public databases. Predicted chemical shifts are as follows:

Carbon Atom	Predicted Chemical Shift (ppm)
$=\text{CH}_2$	~114
$-\text{CH}=\text{}$	~142
$-\text{CH}(\text{OCH}_3)-$	~78
$-\text{OCH}_3$	~56
$-\text{CH}_3$	~20

## Infrared (IR) Spectroscopy

An experimental IR spectrum for **3-methoxybut-1-ene** is not readily available. However, characteristic absorption bands can be predicted based on its functional groups. For comparison, the IR spectrum of a similar terminal alkene, 3-methylbut-1-ene, shows key absorptions that would be expected in **3-methoxybut-1-ene** as well<sup>[1]</sup>:

Functional Group	Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )
=C-H (vinyl)	Stretching	~3080
C-H (alkane)	Stretching	~2960
C=C (alkene)	Stretching	~1640
C-O (ether)	Stretching	~1100
=C-H (vinyl)	Out-of-plane bend	~990 and ~910

The region from approximately 1500 to 400 cm<sup>-1</sup> is considered the fingerprint region and contains complex vibrations unique to the molecule<sup>[1]</sup>.

## Mass Spectrometry (MS)

While a specific mass spectrum for **3-methoxybut-1-ene** is not available, the expected fragmentation pattern can be inferred. The molecular ion peak (M<sup>+</sup>) would be observed at an m/z of 86. Common fragmentation pathways for ethers and alkenes would likely involve the loss of a methyl group (m/z 71), a methoxy group (m/z 55), and cleavage of the C-C bond adjacent to the ether oxygen.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed.

## NMR Spectroscopy

High-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra would be acquired using a standard NMR spectrometer (e.g., 400 MHz). The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), and transferred to an NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).

## Infrared (IR) Spectroscopy

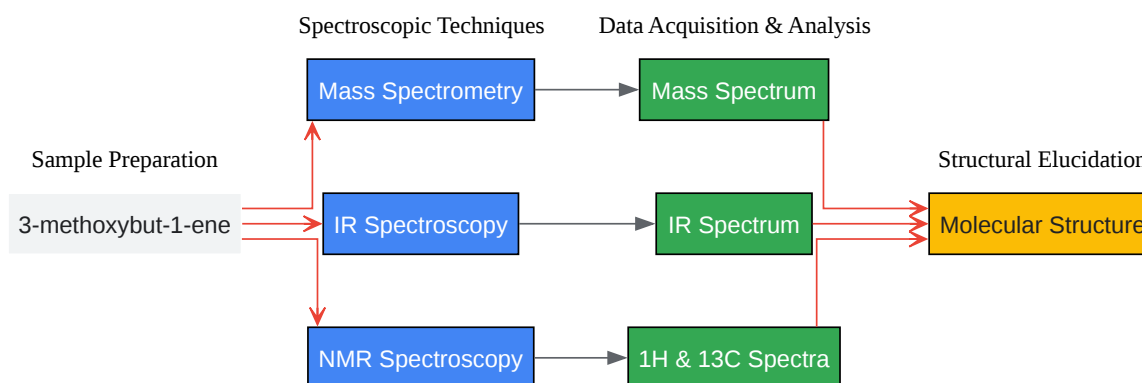
For a volatile liquid like **3-methoxybut-1-ene**, the IR spectrum would typically be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) which are then mounted in the spectrometer's sample holder. An alternative method for volatile liquids is to use a gas-phase IR cell.

## Mass Spectrometry (MS)

Mass spectra are most commonly obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) instrument. The sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio.

## Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the expected connectivity in the  $^1\text{H}$  NMR spectrum of **3-methoxybut-1-ene**.



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Caption: General workflow for spectroscopic analysis of an organic compound.

Caption: Predicted  $^1\text{H}$  NMR spin-spin coupling relationships for **3-methoxybut-1-ene**.

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## References

- 1. C<sub>5</sub>H<sub>10</sub> infrared spectrum of 3-methylbut-1-ene (3-methyl-1-butene) prominent wavenumbers cm<sup>-1</sup> detecting alkene functional groups present finger print for identification of 3-methylbut-1-ene (3-methyl-1-butene) image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [spectroscopic data for 3-methoxybut-1-ene (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3048541#spectroscopic-data-for-3-methoxybut-1-ene-nmr-ir-mass-spec]

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)